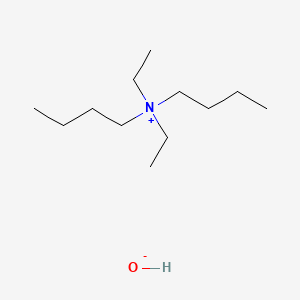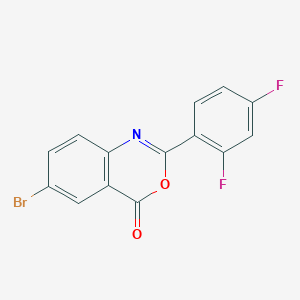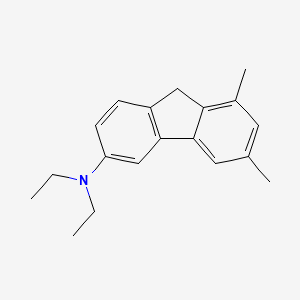
Benzenesulfonamide, N-(2-hydroxyethyl)-2,3-dimethyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide is an organic compound that belongs to the class of sulphonamides It is characterized by the presence of a sulphonamide group attached to a xylenesulphonamide backbone, with a hydroxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide typically involves the reaction of 2,3-xylenesulphonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulphonamide group can be reduced to form amines.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulphonamides.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-2,3-xylenesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the sulphonamide group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): A general-purpose buffer used in biological research.
N-(2-Hydroxyethyl)-2-pyrrolidone: Used in the production of polymers and as a solvent.
Uniqueness
N-(2-Hydroxyethyl)-2,3-xylenesulphonamide is unique due to its specific structural features, such as the xylenesulphonamide backbone and hydroxyethyl substituent. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
25959-70-0 |
|---|---|
Formule moléculaire |
C10H14N2O5S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2,3-dimethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-7-5-9(12(14)15)6-10(8(7)2)18(16,17)11-3-4-13/h5-6,11,13H,3-4H2,1-2H3 |
Clé InChI |
MIBWEBONCRNTAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


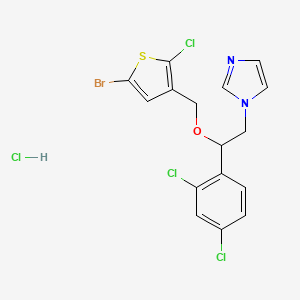

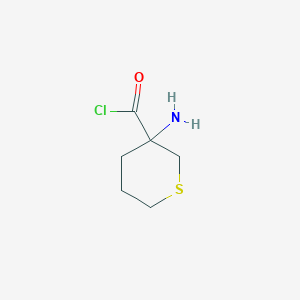
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
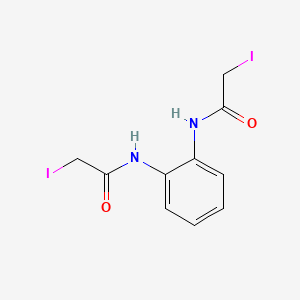
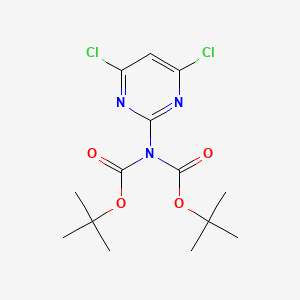
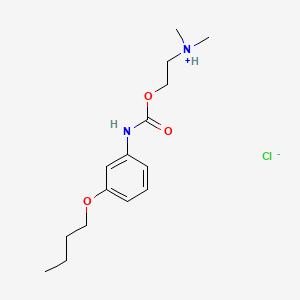
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
